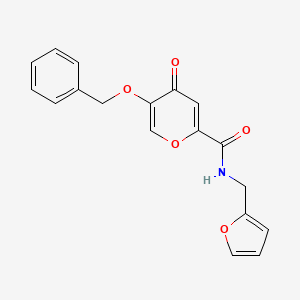![molecular formula C17H16N2O3 B2951070 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol CAS No. 890094-95-8](/img/structure/B2951070.png)
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
作用機序
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This prevents the activation of the receptor by glutamate, which is the endogenous ligand for mGluR5. By blocking the activation of mGluR5, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol reduces the excitatory neurotransmission mediated by this receptor.
Biochemical and Physiological Effects:
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is involved in the pathophysiology of Parkinson's disease. 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol also reduces the hyperactivity of the amygdala, which is involved in anxiety and fear-related behaviors. In addition, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has been shown to improve cognitive function in animal models of Fragile X syndrome.
実験室実験の利点と制限
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental conditions. In addition, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has a short half-life in vivo, which can limit its effectiveness in some animal models.
将来の方向性
There are several future directions for the study of 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol. One area of research is the development of more potent and selective antagonists of mGluR5. This could lead to the development of more effective therapies for neurological disorders that involve mGluR5 dysfunction. Another area of research is the investigation of the role of mGluR5 in other physiological systems, such as the immune system and the cardiovascular system. Finally, the use of 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol in combination with other drugs could lead to the development of novel therapeutic strategies for various diseases.
合成法
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with pyridine-3-carboxaldehyde to form 1-(3-pyridyl)-3-(4-methoxyphenyl)isoxazole-5-carboxylic acid ethyl ester. The final step involves the reduction of the ethyl ester to the corresponding alcohol using lithium aluminum hydride.
科学的研究の応用
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in several neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(20,13-4-3-9-18-11-13)16-10-15(19-22-16)12-5-7-14(21-2)8-6-12/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZENESLJWVMNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

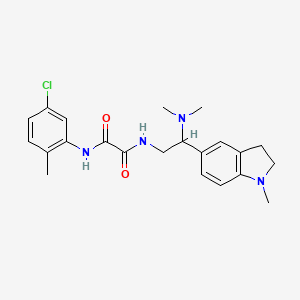
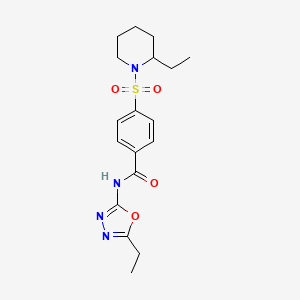
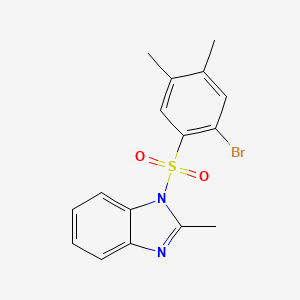
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2950993.png)
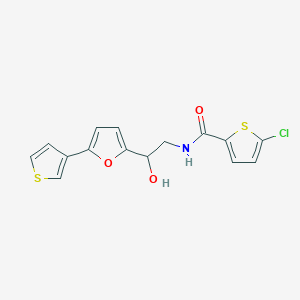
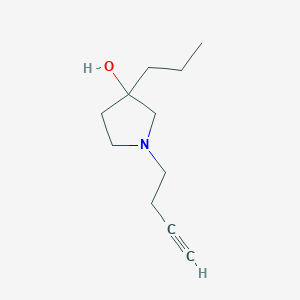


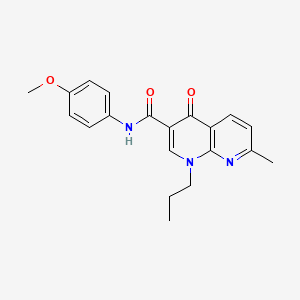
![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)
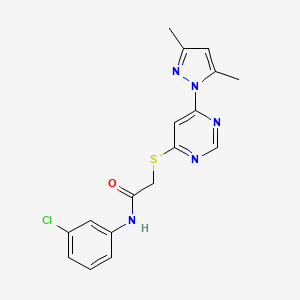
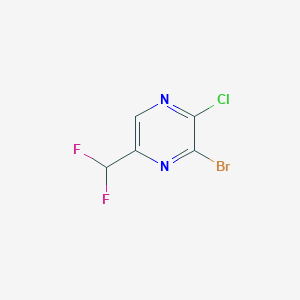
![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)
